[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
Overview
Description
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride: is a synthetic organic compound characterized by the presence of a chloro-substituted phenoxy group attached to a cyclopropylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated cyclopropane derivative under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then subjected to nucleophilic substitution with an amine source, such as cyclopropylamine, under controlled conditions to yield the desired amine.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or amines can be used under basic or neutral conditions.
Major Products:
Oxidation: Formation of 4-chloro-3-methylphenoxyacetic acid.
Reduction: Formation of 4-methylphenoxycyclopropylethylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Polymer Science: It can be incorporated into polymer backbones to impart specific properties such as increased thermal stability.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological pathways.
Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and receptor binding.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: It may serve as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the phenoxy group can interact with hydrophobic pockets within the target site.
Comparison with Similar Compounds
[2-(4-Chloro-3-methylphenoxy)-1-ethylamine hydrochloride]: Similar structure but lacks the cyclopropyl group, which may affect its binding properties and reactivity.
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylmethanol]: Contains a hydroxyl group instead of an amine, leading to different chemical behavior and applications.
Uniqueness: The presence of both the cyclopropyl and phenoxy groups in [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride imparts unique steric and electronic properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields highlight its significance.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-cyclopropylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8-6-10(4-5-11(8)13)15-7-12(14)9-2-3-9;/h4-6,9,12H,2-3,7,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMAJTBBKNYYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C2CC2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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